![molecular formula C24H22N2O3S B2712849 (E)-1-benzyl-3-(((2,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893314-55-1](/img/structure/B2712849.png)
(E)-1-benzyl-3-(((2,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(E)-1-benzyl-3-(((2,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality (E)-1-benzyl-3-(((2,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-benzyl-3-(((2,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure
This compound is a member of the benzothiazine family, characterized by its fused benzene and thiazine rings. It can be synthesized through various methods, including reactions involving β-alanines or α-methyl-β-alanines with urea or potassium thiocyanate. The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate yields 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . The compound’s structure has been confirmed using NMR and IR spectroscopy.
Conclusion
(3E)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione: holds promise across diverse fields, from medicinal chemistry to material science. Further research is needed to unlock its full potential and explore its unique applications . If you have any specific areas you’d like to explore further, feel free to ask! 😊
properties
IUPAC Name |
(3E)-1-benzyl-3-[(2,5-dimethylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-12-13-18(2)21(14-17)25-15-23-24(27)20-10-6-7-11-22(20)26(30(23,28)29)16-19-8-4-3-5-9-19/h3-15,25H,16H2,1-2H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMFDYIFMIKAJU-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-benzyl-3-(((2,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide |
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